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The table below summarizes the frequency and severity of dermatologic adverse events (dAEs) observed in a

phase I trial of 135 patients [1]:

Dermatologic Adverse All-Grade Grade 1 Grade 2 Grade 3

Event (dAE) Incidence (h=135) Incidence Incidence Incidence

Any dAE 79% (107/135) Information Information 19% (25/135)
Missing Missing

Acneiform Rash

Maculopapular Rash

Pruritus

Rash Unspecified

Dry Skin

33% (45/135)

27% (36/135)

25% (34/135)

23% (31/135)

11% (15/135)

15% (20/135)

12% (16/135)

19% (25/135)

13% (18/135)

10% (13/135)

16% (21/135)

6% (8/135)

5% (7/135)

8% (11/135)

1% (1/135)

3% (4/135)

9% (12/135)

1% (2/135)

4% (5/135)

1% (1/135)
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Dermatologic Adverse All-Grade Grade 1 Grade 2 Grade 3
Event (dAE) Incidence (n=135) Incidence Incidence Incidence
Alopecia 10% (14/135) Information Information Information
Missing Missing Missing
Photosensitivity 3% (4/135) Information Information Information
Missing Missing Missing

Beyond dAEs, other common treatment-related adverse events from this trial included diarrhea (48%),
fatigue (42%), and nausea (41%) [2] [3]. A dedicated cardiac safety analysis found that Ulixertinib at the

recommended phase 2 dose has a low risk for QT/QTc prolongation [4].

Dose Reduction and Toxicity Management

Formal dose reduction strategies in the identified literature focus primarily on dermatologic events. The
following diagram outlines the management pathway for ERK inhibitor-induced dAEs based on the phase I

trial findings [1]:
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(Assess after 1-2 Weeks)

Initiate Supportive Care:
- Topical Steroids
- Oral Antihistamines
- Moisturizers
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For reference, the adult recommended phase 2 dose (RP2D) established in the trial was 600 mg twice
daily [2] [3]. In the pediatric MATCH trial, the recommended dose was lower, at 260 mg/m? dose twice

daily [5]. In the expansion cohort of the adult trial, 32% of patients required a dose reduction [2].

Key Considerations for Researchers

e dAEs as a Biomarker: The presence of dermatologic adverse events, particularly acneiform rash,
was significantly associated with clinical benefit (Stable Disease or Partial Response) in the phase |
trial [1]. This suggests dAEs may serve as a pharmacodynamic marker of effective MAPK pathway
inhibition.

¢ Proactive Management is Crucial: The study concluded that proactive management of dAEs is
essential to maintain patients' quality of life and allow them to remain on treatment at an effective
dose intensity for maximal clinical benefit [1].

e Consult Original Algorithms: The phase | trial proposed formal treatment algorithms for dAEs. For
the most detailed, step-by-step protocols, | recommend consulting the original source document [1].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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